

An In-depth Technical Guide to Biotin d-Sulfoxide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>Biotin d-sulfoxide</i>
CAS No.:	2173930-24-8
Cat. No.:	B3325648

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin d-sulfoxide, a primary metabolite of d-biotin (Vitamin B7), is a molecule of significant interest in various scientific disciplines, including biochemistry, drug metabolism, and analytical chemistry. This guide provides a comprehensive overview of the chemical properties, CAS number specifications, synthesis, and analytical characterization of **biotin d-sulfoxide**. It further delves into its biological relevance, particularly its enzymatic reduction back to biotin, and explores its applications in research and drug development. Detailed experimental protocols and visual workflows are provided to offer practical insights for laboratory professionals.

Introduction: The Significance of a Metabolite

Biotin is an essential coenzyme for carboxylase enzymes, which are critical for intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism[1]. The

in vivo metabolism of biotin proceeds through two primary pathways: β -oxidation of the valeric acid side chain and oxidation of the sulfur atom in the thiophene ring[1][2]. The latter pathway results in the formation of **biotin d-sulfoxide** and biotin l-sulfoxide[2]. As a readily formed metabolite, understanding the properties and behavior of **biotin d-sulfoxide** is crucial for accurately interpreting biotin levels in biological samples and for the development of biotin-conjugated therapeutics.

This guide serves as a technical resource for researchers, providing detailed information on the fundamental characteristics and practical applications of **biotin d-sulfoxide**.

Chemical Properties and Specifications

A thorough understanding of the physicochemical properties of **biotin d-sulfoxide** is fundamental for its handling, characterization, and application in experimental settings.

Core Chemical Identity

Property	Value	Source
Chemical Name	(3aS,4S,5S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid 5-oxide	Cayman Chemical
Synonyms	(+)-Biotin (+)-Sulfoxide, D-biotin-d-sulfoxide, Biotin (S)-sulfoxide	Cayman Chemical
CAS Number	10406-89-0	ChemicalBook
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₄ S	ChemicalBook
Molecular Weight	260.31 g/mol	ChemicalBook
Appearance	White Solid	Pharmaffiliates

Physicochemical Data

Property	Value	Source
Melting Point	>183°C (with decomposition)	ChemicalBook
Solubility	Slightly soluble in acetonitrile and DMSO. Soluble in ethanol and methanol.	Cayman Chemical, Biotin D(+) - Biotium
Storage Conditions	2-8°C, Hygroscopic, store under an inert atmosphere.	Pharmaffiliates

Synthesis and Purification: A Self-Validating Protocol

The controlled oxidation of d-biotin is the most common method for the synthesis of **biotin d-sulfoxide**. The following protocol is designed to be a self-validating system, with clear steps and rationale.

Rationale for Reagent Selection

- d-Biotin: The starting material for the synthesis.
- Hydrogen Peroxide (H₂O₂): A readily available and effective oxidizing agent that can convert the thioether in the biotin ring to a sulfoxide under controlled conditions[2]. The use of an equimolar amount of H₂O₂ favors the formation of the sulfoxide over the sulfone[3].
- Glacial Acetic Acid: Serves as the solvent for the reaction, facilitating the interaction between the sparingly water-soluble biotin and the aqueous hydrogen peroxide. It also acts as a catalyst for the oxidation process[3].

Step-by-Step Synthesis Protocol

- Dissolution of d-Biotin: In a round-bottom flask, dissolve 500 mg of d-biotin in 10 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
- Addition of Oxidizing Agent: To the stirred biotin solution, add an equimolar amount of 30% hydrogen peroxide dropwise. The reaction is exothermic, and the addition should be controlled to maintain the reaction temperature.

- **Reaction Incubation:** Allow the reaction mixture to stir at room temperature for 16-17 hours[3].
- **Solvent Removal:** After the incubation period, remove the majority of the glacial acetic acid under reduced pressure using a rotary evaporator.
- **Neutralization and Precipitation:** Adjust the pH of the concentrated solution to 6.5 with 5 N NaOH. This will cause the **biotin d-sulfoxide** to precipitate out of the solution[3].
- **Isolation and Washing:** Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting material and byproducts.
- **Drying:** Dry the purified **biotin d-sulfoxide** in a vacuum oven to obtain a white solid.

Purification and Characterization

The purity of the synthesized **biotin d-sulfoxide** can be assessed by measuring its melting point and by using analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The identity of the compound should be confirmed by spectroscopic methods like NMR and mass spectrometry.

Analytical Characterization

Accurate analytical characterization is essential to confirm the identity and purity of **biotin d-sulfoxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **biotin d-sulfoxide** is not readily available in public databases, the expected shifts can be inferred from the structure and comparison with d-biotin. The oxidation of the sulfur atom to a sulfoxide will induce a downfield shift in the signals of the neighboring protons and carbons.

Expected ¹H NMR Spectral Features: The protons on the carbons adjacent to the sulfoxide group (C4 and the CH₂ group in the thiophene ring) are expected to show the most significant downfield shifts compared to d-biotin.

Expected ^{13}C NMR Spectral Features: Similarly, the carbon atoms C4 and the CH_2 carbon in the thiophene ring will experience a downfield shift upon oxidation of the sulfur.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of **biotin d-sulfoxide** and for studying its fragmentation pattern.

- Electrospray Ionization (ESI-MS): In positive ion mode, **biotin d-sulfoxide** is expected to show a prominent ion at m/z 261.0958, corresponding to the protonated molecule $[\text{M}+\text{H}]^+$.
- Fragmentation Pattern: The collision-induced dissociation (CID) of the parent ion will likely involve the loss of water from the sulfoxide group and fragmentation of the valeric acid side chain. Understanding this fragmentation is crucial for its identification in complex biological matrices.

Biological Significance and Enzymatic Reduction

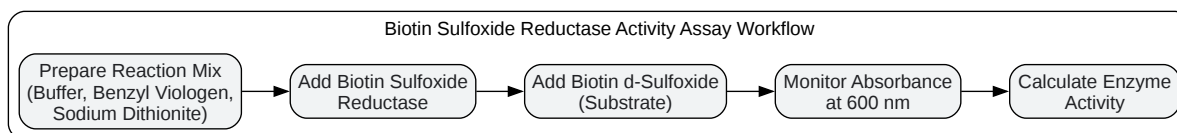
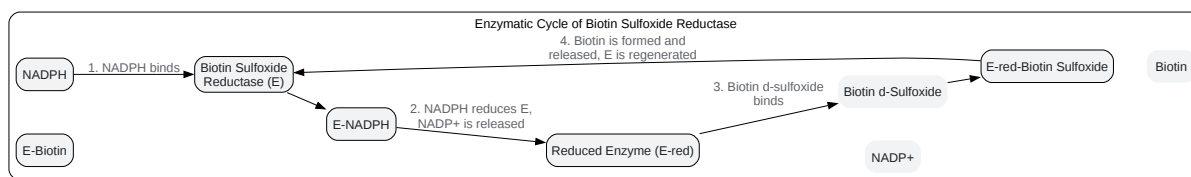
Biotin d-sulfoxide is not merely an inactive metabolite; it can be enzymatically reduced back to the active coenzyme, d-biotin, by the enzyme biotin sulfoxide reductase[4][5].

Biotin Sulfoxide Reductase: A Key Enzyme

Biotin sulfoxide reductase is a molybdenum-containing enzyme that catalyzes the reduction of **biotin d-sulfoxide** to d-biotin[6]. This enzymatic activity allows some organisms to utilize **biotin d-sulfoxide** as a source of biotin[5].

Mechanism of Enzymatic Reduction

The reduction of **biotin d-sulfoxide** by biotin sulfoxide reductase follows a Ping Pong Bi-Bi kinetic mechanism[7]. The reaction requires a reducing equivalent, with NADPH being a more efficient electron donor than NADH[7].



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Biotin in Metabolism: Roles, Antagonists, and Medical Applications | UPSC Mains MEDICAL-SCIENCE-PAPER-I 2025 \[dalvoy.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. repository.lsu.edu \[repository.lsu.edu\]](#)
- [4. Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. caymanchem.com \[caymanchem.com\]](#)

- [6. Biotin sulfoxide reductase. Heterologous expression and characterization of a functional molybdopterin guanine dinucleotide-containing enzyme - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. Kinetic and mechanistic properties of biotin sulfoxide reductase - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to Biotin d-Sulfoxide: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3325648/docs#an-in-depth-technical-guide-to-biotin-d-sulfoxide-properties-synthesis-and-applications\]](https://www.benchchem.com/product/b3325648/docs#an-in-depth-technical-guide-to-biotin-d-sulfoxide-properties-synthesis-and-applications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

